![molecular formula C17H14N2O3S B2840017 Ethyl 2-(naphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate CAS No. 247056-86-6](/img/structure/B2840017.png)
Ethyl 2-(naphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(naphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. It has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
- NDIs, including NTC, possess high electron affinity and excellent charge carrier mobility. These properties make them promising candidates for use in organic electronic devices, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs) .
Organic Electronics and Photovoltaics
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been reported to inhibit atm/atr kinase activities .
Mode of Action
Analogs of a similar compound, cgk733, have been reported to block atm/atr kinase activities and their checkpoint signaling pathways .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been reported to block atm/atr kinase activities and their checkpoint signaling pathways .
Result of Action
It’s worth noting that compounds with similar structures have been reported to inhibit cell proliferation by suppressing cyclin d1 levels, induce cell death in drug-induced senescent tumor cells, and enhance taxol-induced cytotoxicity in carcinoma cells by inducing multinucleated cell formation .
properties
IUPAC Name |
ethyl 2-(naphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-2-22-16(21)14-10-23-17(18-14)19-15(20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPLELUFNYYVFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(naphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate |
Synthesis routes and methods
Procedure details
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